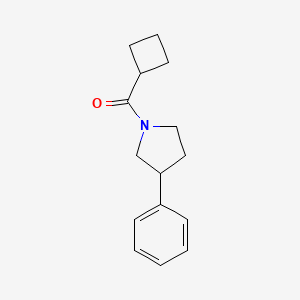

Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, like Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone, is of great interest in medicinal chemistry . Pyrrolidine rings can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . An efficient one-pot synthetic procedure for a similar compound was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O .Scientific Research Applications

Synthesis Techniques and Chemical Properties

Novel Synthesis Methods : Research has focused on developing novel synthesis methods for compounds with cyclobutyl groups, showcasing advanced techniques in organic synthesis. For example, the study on "Convenient Procedures for Synthesis of Ciproxifan, a Histamine H3‐Receptor Antagonist" demonstrates innovative synthesis strategies for compounds with cyclobutyl elements, highlighting their importance in medicinal chemistry (Stark, 2000).

Antitubercular Activity : Compounds featuring cyclobutyl or related structures have been evaluated for their antitubercular activity, indicating their potential in treating infectious diseases. The study "Discovery of new antitubercular oxazolyl thiosemicarbazones" explored the efficacy of such compounds against Mycobacterium tuberculosis, underscoring the therapeutic potential of cyclobutyl derivatives (Sriram et al., 2006).

Catalysis and Chemical Reactions : Research on "A highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure" demonstrates the use of cyclobutyl-related structures in catalyzing significant chemical reactions, indicating their role in synthetic chemistry and potential applications in creating new materials and compounds (Ozcubukcu et al., 2009).

Therapeutic Applications and Drug Design

Anticancer Potential : Studies like "(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells" investigate the anticancer potential of cyclobutyl-related compounds, providing insights into their mechanisms of action and potential therapeutic applications (Magalhães et al., 2013).

Neurological Disorder Treatment : The discovery and development of novel inhibitors, such as in "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)" highlight the role of cyclobutyl derivatives in addressing neurological disorders, showcasing their significance in drug development (Koike et al., 2021).

Properties

IUPAC Name |

cyclobutyl-(3-phenylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(13-7-4-8-13)16-10-9-14(11-16)12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOIUWZLJRXMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)

![2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2588536.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)

![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)

![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)

![N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate](/img/structure/B2588547.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2588548.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)

![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)